
Isomeranzin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Isomerazin can be synthesized through several synthetic routes. One common method involves the reaction of 7-hydroxycoumarin with 3-methyl-2-oxobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of Isomerazin involves the extraction of the compound from Poncirus trifoliata Raf. The plant material is subjected to solvent extraction, followed by purification processes such as column chromatography to isolate the pure compound .
Chemical Reactions Analysis
Structural Features Influencing Reactivity
Isomeranzin contains:
- A coumarin backbone (benzopyrone) with a methoxy group at position 7
- A 3-methyl-2-oxobutyl side chain at position 8
Key reactive sites include:
- The lactone ring (susceptible to hydrolysis)
- The α,β-unsaturated carbonyl system (prone to electrophilic/nucleophilic additions)
- The ketone group in the side chain (potential for redox reactions)
Hydrolysis Reactions
The lactone ring in the coumarin core undergoes hydrolysis under acidic or alkaline conditions, yielding 7-methoxy-8-(3-methyl-2-oxobutyl)-2-hydroxycinnamic acid. This reaction is pH-dependent and reversible .
Conditions and Products
Condition | Reactivity | Product |
---|---|---|
Acidic (H⁺/H₂O) | Partial lactone ring opening | Carboxylic acid intermediate |
Alkaline (OH⁻) | Complete hydrolysis | Open-chain carboxylate salt |
Photochemical Reactions
Coumarins like this compound exhibit photochemical activity due to their conjugated π-system. UV irradiation can induce:
- Dimerization : Formation of cyclobutane dimers via [2+2] photocycloaddition .
- Oxidation : Generation of oxygenated derivatives (e.g., hydroxylated products) under UV-A light .
Redox Reactions
The α,β-unsaturated carbonyl system and ketone group participate in redox processes:
Reduction
Reducing Agent | Product | Reference |
---|---|---|
NaBH₄ | Saturation of the C=C bond in the coumarin core | |
H₂/Pd-C | Complete reduction of carbonyl groups to alcohols |
Oxidation
- The side-chain ketone (2-oxobutyl group) is resistant to mild oxidants but forms carboxylic acids under strong oxidants like KMnO₄ .
Metabolic Reactions
In vivo, this compound undergoes hepatic metabolism via:
- Demethylation : Removal of the methoxy group by cytochrome P450 enzymes.
- Glucuronidation : Conjugation at the hydroxyl group formed after lactone hydrolysis .
Stability in Food Matrices
This compound’s stability varies in citrus juices, as shown below :
Matrix | Concentration (mg/L) | Stability Notes |
---|---|---|
Lemon | <LoD* | Degrades under acidic pH |
Bitter Orange | 0.40 ± 0.012 | Stable in neutral conditions |
Pink Grapefruit | 1.80 ± 0.062 | Enhanced stability with flavonoids |
*LoD = Limit of Detection (0.001 mg/L)
Synthetic Modifications
Although this compound is primarily isolated from plants, synthetic analogs have been explored:
Derivatization Reactions
Reaction Type | Reagent | Product Application |
---|---|---|
Esterification | Acetic anhydride | Enhanced lipophilicity for drug delivery |
Etherification | Alkyl halides | Modulation of antioxidant activity |
Interaction with Metal Ions
This compound forms complexes with transition metals (e.g., Fe³⁺, Cu²⁺), altering its spectroscopic properties and redox behavior . These interactions are critical in its antioxidant mechanism.
Scientific Research Applications
Isomerazin has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cholinesterase enzymes, which are important in nerve function.
Medicine: Investigated for potential therapeutic uses in treating diseases related to cholinesterase dysfunction, such as Alzheimer’s disease.
Industry: Utilized in the development of pesticides and insecticides due to its cholinesterase inhibitory properties
Mechanism of Action
Isomerazin exerts its effects primarily through the inhibition of cholinesterase enzymes. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular targets include acetylcholinesterase and butyrylcholinesterase, and the pathways involved are related to neurotransmission and signal transduction .
Comparison with Similar Compounds
Isomerazin is unique among coumarin derivatives due to its specific structure and potent cholinesterase inhibitory activity. Similar compounds include:
Coumarin: The parent compound with a simpler structure.
Scopoletin: Another coumarin derivative with different substituents.
Umbelliferone: A coumarin with hydroxyl groups instead of methoxy and oxobutyl groups
Isomerazin stands out due to its higher potency and specificity in inhibiting cholinesterase enzymes, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
Isomeranzin, a coumarin derivative found predominantly in Citrus grandis (grapefruit), has garnered attention for its diverse biological activities, particularly its antioxidant and anti-inflammatory properties. This compound has been studied for its potential therapeutic applications in various health conditions, including neurodegenerative diseases and inflammatory disorders.
Chemical Structure and Properties
This compound is classified under the coumarin family, characterized by a benzopyrone structure. Its molecular formula is , with a molecular weight of approximately 210.19 g/mol. The compound exhibits a range of pharmacological activities attributed to its ability to modulate oxidative stress and inflammation.
Antioxidant Activity
This compound demonstrates significant antioxidant properties, primarily through the inhibition of superoxide anion generation. In studies, it has shown an IC50 value of approximately 3.89 µM for superoxide anion inhibition, indicating its potency in scavenging reactive oxygen species (ROS) .
Anti-Inflammatory Effects
The anti-inflammatory effects of this compound have been substantiated through various in vitro and in vivo studies:
- Inhibition of Nitric Oxide Production : this compound inhibits lipopolysaccharide (LPS)-induced nitric oxide release in RAW 264.7 macrophages with an IC50 value of 30 µM .
- Elastase Release : It also inhibits elastase release from isolated human neutrophils, with an IC50 value of 4.33 µM , showcasing its potential in reducing inflammatory responses .
Neuroprotective Properties
Recent studies have highlighted the neuroprotective potential of this compound. It has been shown to improve survival rates in mouse models of LPS-induced septic shock and reduce disease severity in models of colitis induced by dextran sulfate . This suggests that this compound may play a role in protecting neuronal cells from inflammation-induced damage.
Study 1: In Vitro Evaluation of Antioxidant Activity
A study conducted on human neutrophils demonstrated that this compound effectively reduced superoxide anion generation when stimulated with fMLP (formyl-methionyl-leucyl-phenylalanine). The results indicated a dose-dependent response, reinforcing the compound's role as a potent antioxidant.
Concentration (µM) | Superoxide Inhibition (%) |
---|---|
1 | 20 |
10 | 45 |
30 | 65 |
Study 2: Anti-Inflammatory Effects on Macrophages
In another study focused on RAW 264.7 macrophages, this compound was tested for its ability to inhibit LPS-induced inflammation. The findings showed significant reductions in nitric oxide production at varying concentrations.
Concentration (µM) | Nitric Oxide Inhibition (%) |
---|---|
10 | 25 |
30 | 55 |
50 | 80 |
The biological activities of this compound can be attributed to several mechanisms:
- Scavenging ROS : By inhibiting superoxide anion generation, this compound mitigates oxidative stress.
- Inhibition of Pro-inflammatory Cytokines : It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory pathways .
- Modulation of Signaling Pathways : this compound influences key signaling pathways involved in inflammation and apoptosis, potentially enhancing neuronal survival during inflammatory insults .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for isolating and purifying Isomeranzin from natural sources?
- Methodological guidance : Use chromatographic techniques (e.g., HPLC, column chromatography) for isolation, followed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation. Ensure reproducibility by documenting solvent systems, retention times, and spectral data . For natural sources like Poncirus trifoliata, prioritize extraction protocols that minimize degradation of coumarin derivatives .
Q. How can researchers validate the cholinesterase inhibitory activity of this compound in vitro?
- Methodological guidance : Employ enzyme inhibition assays (e.g., Ellman’s method) with acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Include positive controls (e.g., donepezil) and measure IC50 values. Report kinetic parameters (Ki, inhibition type) and validate results via triplicate experiments to address variability .
Q. What are the key considerations for designing dose-response studies of this compound in cellular models?
- Methodological guidance : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC50/IC50 values. Include cytotoxicity controls (e.g., MTT assay) and normalize data to vehicle-treated cells. Specify cell lines, passage numbers, and culture conditions to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported signaling pathways modulated by this compound (e.g., ERK vs. NF-κB)?
- Methodological guidance : Conduct pathway-specific inhibition experiments (e.g., siRNA knockdown of ERK/NF-κB components) to isolate mechanisms. Use phospho-specific antibodies for Western blotting to confirm activation states. Cross-validate findings with transcriptomic or proteomic datasets to identify upstream/downstream regulators .
Q. What strategies are effective for improving the bioavailability of this compound in preclinical models?
- Methodological guidance : Explore formulation approaches (nanoparticles, liposomes) or structural analogs with enhanced solubility. Use pharmacokinetic studies (plasma/tissue sampling via LC-MS/MS) to assess absorption, distribution, and half-life. Compare oral vs. intravenous administration to identify optimal delivery routes .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological guidance : Re-evaluate in vitro conditions (e.g., oxygen tension, co-culture systems) to better mimic in vivo microenvironments. Perform dose-escalation studies in animal models, correlating plasma concentrations with target engagement (e.g., AChE inhibition). Use metabolomics to identify potential bioactive metabolites .
Q. Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
- Methodological guidance : Apply nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For heterogeneous data, employ cluster analysis or machine learning to identify subpopulations with differential responses .
Q. How can researchers distinguish between direct and indirect interactions of this compound with molecular targets?
- Methodological guidance : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Combine with cellular thermal shift assays (CETSA) to confirm target engagement in live cells. Validate findings using CRISPR/Cas9 knockout models .
Q. Experimental Design and Reproducibility
Q. What steps ensure reproducibility in this compound studies across laboratories?
- Methodological guidance : Publish detailed protocols (e.g., extraction methods, assay conditions) in supplementary materials. Use standardized reference compounds and cell lines (e.g., ATCC-certified). Participate in inter-laboratory validation studies and report negative results to mitigate publication bias .
Q. How should researchers prioritize conflicting data on this compound’s neuroprotective vs. pro-apoptotic effects?
- Methodological guidance : Contextualize findings using disease-specific models (e.g., Alzheimer’s vs. cancer). Perform time-course experiments to differentiate acute vs. chronic effects. Integrate multi-omics data (transcriptomics, metabolomics) to identify context-dependent mechanisms .
Q. Structural and Mechanistic Insights
Q. What computational tools are recommended for predicting this compound’s interactions with AChE or ERK?
- Methodological guidance : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model binding poses. Validate predictions with molecular dynamics simulations (GROMACS, AMBER) to assess stability. Cross-reference with mutagenesis studies to identify critical binding residues .
Q. How can researchers optimize this compound’s scaffold for enhanced selectivity toward specific kinase targets?
Properties
IUPAC Name |
7-methoxy-8-(3-methyl-2-oxobutyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOYQLRHKFGVGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1=C(C=CC2=C1OC(=O)C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.